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An In-Depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid: Properties,

Stereochemistry, and Synthesis

Introduction
1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA) is a polyfunctional organic compound

distinguished by a strained, four-membered aliphatic ring bearing four carboxyl groups. This

unique structural arrangement imparts a high degree of rigidity and specific stereochemical

properties, making it a valuable building block in both materials science and advanced

chemical synthesis. While its most prominent application lies in the production of high-

performance polyimides for the electronics and display industries, the cyclobutane motif itself is

of growing interest to medicinal chemists.[1][2] The puckered, three-dimensional nature of the

cyclobutane ring offers a scaffold for creating conformationally restricted molecules, a key

strategy in modern drug design for enhancing potency and selectivity.[3][4]

This guide provides a comprehensive technical overview of 1,2,3,4-
cyclobutanetetracarboxylic acid, intended for researchers, scientists, and drug development

professionals. We will delve into its core molecular attributes, explore the nuances of its

stereochemistry, detail validated synthetic protocols, and discuss its applications, grounding all

claims in authoritative sources.
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Part 1: Core Molecular and Physicochemical
Properties
1,2,3,4-Cyclobutanetetracarboxylic acid is a white, crystalline solid.[5] Its fundamental

properties are rooted in its molecular formula and the dense arrangement of polar carboxylic

acid groups. These groups dominate its chemical behavior, rendering it acidic and capable of

extensive hydrogen bonding.

The primary molecular and physical characteristics are summarized below for quick reference.

Property Value Source(s)

Molecular Formula C₈H₈O₈ [6][7]

Linear Formula C₄H₄(CO₂H)₄

Molecular Weight 232.14 g/mol [6][7]

IUPAC Name
cyclobutane-1,2,3,4-

tetracarboxylic acid
[6]

CAS Number
53159-92-5, 720-21-8 (isomer

specific)
[6][7]

Appearance White solid [5]

Melting Point 239-242 °C (decomposes) [5]

Solubility
Soluble in methanol (10

mg/mL)

Part 2: The Stereochemical Landscape of CBTA
The presence of four substituted carbon atoms on the cyclobutane ring (C1, C2, C3, and C4)

gives rise to multiple stereoisomers. A careful analysis of the possible spatial arrangements of

the four carboxylic acid groups (either 'up' or 'down' relative to the ring's plane) reveals the

existence of four distinct, separable isomers.[8][9]

A crucial insight for researchers is that none of these stereoisomers are optically active. Each

one possesses internal symmetry elements (either a plane or a point of symmetry), classifying
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them as meso compounds.[8] This is a direct consequence of the cyclic structure and

substitution pattern.

The logical classification of these isomers based on the relative cis/trans orientation of the

carboxyl groups is illustrated below.

Stereoisomers of 1,2,3,4-Cyclobutanetetracarboxylic Acid
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Caption: Logical classification of the four meso stereoisomers of CBTA.

Part 3: Synthesis and Key Derivatization
The synthesis of the cyclobutane core of CBTA is a classic example of photochemistry, relying

on a light-induced [2+2] cycloaddition. This approach is necessary because the thermal [2+2]

cycloaddition of two alkenes is a symmetry-forbidden process according to the Woodward-

Hoffmann rules. UV irradiation provides the energy to promote an electron to an excited state,

changing the orbital symmetry and allowing the reaction to proceed.

Experimental Protocol 1: Synthesis of CBTA via
Photocycloaddition and Hydrolysis
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This protocol is adapted from a method utilizing dimethyl maleate as the starting material,

which undergoes photodimerization followed by hydrolysis.[1]

Step 1: Synthesis of Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylate

Reactor Setup: In a photochemical reactor equipped with a UV lamp (e.g., 300 nm), a stirrer,

and a cooling system, dissolve 20g of dimethyl maleate in 100g of deionized water.[1]

Inert Atmosphere: Purge the reactor with nitrogen gas to remove oxygen, which can quench

the excited state of the alkene and lead to side reactions.

Irradiation: While stirring vigorously, irradiate the solution with UV light. Maintain the reaction

temperature at approximately 10°C using the cooling system to minimize side reactions and

improve selectivity.[1]

Reaction Monitoring & Isolation: Continue irradiation for 20 hours. A white solid, the

tetramethyl ester product, will precipitate from the solution.[1]

Work-up: Collect the precipitated solid by filtration. Wash the solid with cold deionized water

and dry under reduced pressure at 60°C. This typically yields the tetramethyl ester product

with high purity.[1]

Step 2: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid (TC)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 19.3g of

the tetramethyl ester obtained in the previous step to a solution of hydrochloric acid.

Hydrolysis: Heat the mixture to reflux and maintain for several hours until the ester is fully

hydrolyzed. The progress can be monitored by techniques like Thin Layer Chromatography

(TLC).

Isolation: Upon completion, cool the reaction mixture. The CBTA product will often crystallize

out of the acidic solution. Collect the solid by filtration, wash with a small amount of cold

water, and dry to yield the final product.
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Key Derivative: Synthesis of 1,2,3,4-
Cyclobutanetetracarboxylic Dianhydride (CBDA)
For applications in polymer science, CBTA is almost always converted to its dianhydride

(CBDA). This derivative is highly reactive towards amines, forming the poly(amic acid)

precursor to polyimides.[10][11] The conversion is a straightforward dehydration reaction.

Experimental Protocol 2: Dehydration of CBTA to CBDA

Reactor Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux

condenser under a nitrogen atmosphere, add 10g of 1,2,3,4-cyclobutanetetracarboxylic
acid and 60g of acetic anhydride.[1]

Causality:Acetic anhydride serves as both the dehydrating agent and the solvent. The

reaction is performed under nitrogen to prevent moisture from the air from interfering with

the dehydration process.

Dehydration Reaction: Heat the mixture to 140°C and maintain this temperature with stirring

for 25 hours.[1]

Isolation and Purification: Cool the reaction mixture to room temperature. The CBDA product

will precipitate. Concentrate the mixture under reduced pressure to remove excess acetic

anhydride.[1] The resulting solid can be further purified by recrystallization from a suitable

solvent (e.g., acetone) to yield high-purity white CBDA powder.[1][12]

Part 4: Applications in Research and Drug
Development
Materials Science: A Cornerstone for Advanced
Polyimides
The primary industrial application of CBTA (as its dianhydride, CBDA) is as a monomer for

synthesizing aliphatic polyimides.[1] Unlike their aromatic counterparts, polyimides derived from

CBDA exhibit unique properties highly desirable in the electronics industry:
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High Optical Transparency: The absence of conjugated aromatic systems results in polymers

that are colorless and transparent, making them ideal for applications like flexible display

substrates and optical waveguides.[2]

Low Dielectric Constant: The aliphatic nature of the cyclobutane ring leads to a lower

dielectric constant, which is critical for insulating materials in high-frequency 5G signaling

applications.[2]

Excellent Thermal Stability: Despite being aliphatic, the rigid cyclobutane structure

contributes to a high glass transition temperature, providing the thermal stability required for

electronics manufacturing processes.[1]

Drug Development: The Cyclobutane Scaffold
While CBTA itself is not a drug, its core cyclobutane structure is an increasingly important motif

in medicinal chemistry.[3] The rigid, puckered geometry of the cyclobutane ring provides a

powerful tool for drug designers to address several key challenges:[4]

Conformational Restriction: By incorporating a cyclobutane ring, chemists can lock flexible

acyclic portions of a drug molecule into a specific bioactive conformation. This pre-

organization can lead to a significant increase in binding affinity for the target protein.

Metabolic Stability: The cyclobutane ring is chemically robust and can be used to replace

metabolically labile groups in a drug candidate, thereby improving its pharmacokinetic

profile.

Vectorial Control: The defined stereochemistry of substituted cyclobutanes allows for precise,

three-dimensional positioning of key pharmacophoric groups (e.g., hydrogen bond

donors/acceptors, hydrophobic moieties), enabling a more tailored interaction with a

biological target.[3]

Aryl Isostere: The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring,

reducing planarity and increasing the fraction of sp³-hybridized carbons (Fsp³). An increased

Fsp³ count is often correlated with higher clinical success rates for drug candidates.[4]

Conclusion
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1,2,3,4-Cyclobutanetetracarboxylic acid is more than a simple polycarboxylic acid; it is a

sophisticated chemical building block whose utility stems directly from its unique four-

membered ring structure. Its well-defined stereochemistry, consisting of four distinct meso

isomers, and its role as a precursor to the industrially significant dianhydride (CBDA) make it a

cornerstone of advanced polymer chemistry. For scientists in drug discovery, the principles

embodied by the CBTA scaffold—rigidity, stereochemical precision, and chemical stability—

offer valuable lessons and strategic opportunities for the design of next-generation

therapeutics. A thorough understanding of its synthesis and properties is therefore essential for

unlocking its full potential across diverse scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Molecular weight and formula of 1,2,3,4-
Cyclobutanetetracarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7791076#molecular-weight-and-formula-of-1-2-3-4-
cyclobutanetetracarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b7791076#molecular-weight-and-formula-of-1-2-3-4-cyclobutanetetracarboxylic-acid
https://www.benchchem.com/product/b7791076#molecular-weight-and-formula-of-1-2-3-4-cyclobutanetetracarboxylic-acid
https://www.benchchem.com/product/b7791076#molecular-weight-and-formula-of-1-2-3-4-cyclobutanetetracarboxylic-acid
https://www.benchchem.com/product/b7791076#molecular-weight-and-formula-of-1-2-3-4-cyclobutanetetracarboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7791076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7791076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

